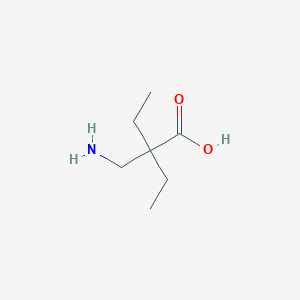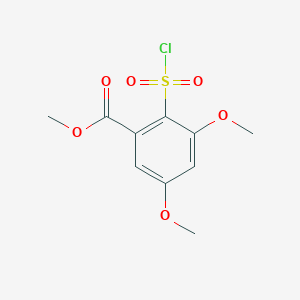
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and two methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate typically involves the chlorosulfonylation of methyl 3,5-dimethoxybenzoate. This reaction is carried out by treating methyl 3,5-dimethoxybenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C9H10O4} + \text{ClSO3H} \rightarrow \text{C10H11ClO6S} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of inert solvents such as chlorocarbons or acetonitrile is common to prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions.
Hydrolysis: Typically carried out in the presence of water or aqueous bases.
Reduction: Tin(II) chloride in the presence of hydrochloric acid is a common reducing agent.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate involves the reactivity of the chlorosulfonyl group. This electrophilic group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(chlorosulfonyl)benzoate
- Chlorosulfonyl isocyanate
- 6-Chlorosulfonylbenzoxazolin-2-one
Comparison: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its reactivity and solubility. Compared to Methyl 2-(chlorosulfonyl)benzoate, the additional methoxy groups can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions. Chlorosulfonyl isocyanate and 6-Chlorosulfonylbenzoxazolin-2-one, while also containing the chlorosulfonyl group, have different core structures and thus exhibit different reactivities and applications.
Eigenschaften
Molekularformel |
C10H11ClO6S |
|---|---|
Molekulargewicht |
294.71 g/mol |
IUPAC-Name |
methyl 2-chlorosulfonyl-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO6S/c1-15-6-4-7(10(12)17-3)9(18(11,13)14)8(5-6)16-2/h4-5H,1-3H3 |
InChI-Schlüssel |
VFBSETJXJZQWAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



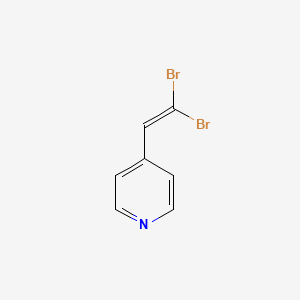
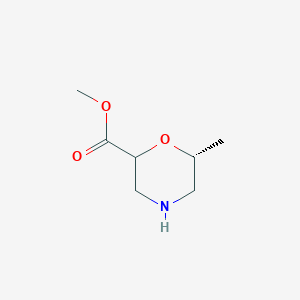
![4-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B13304386.png)
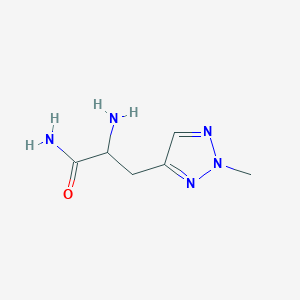
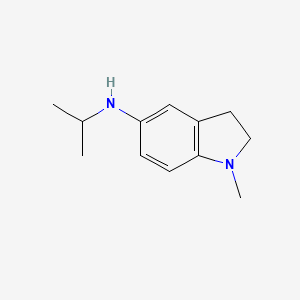

![1-[(Thiolan-3-yl)amino]propan-2-ol](/img/structure/B13304424.png)
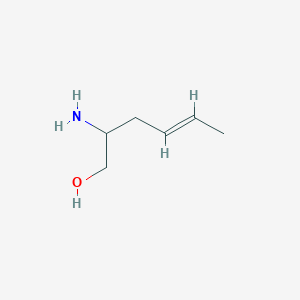
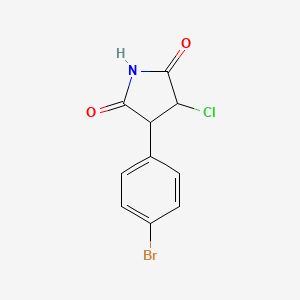
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)

